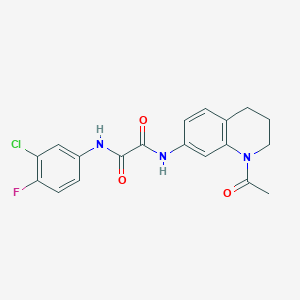

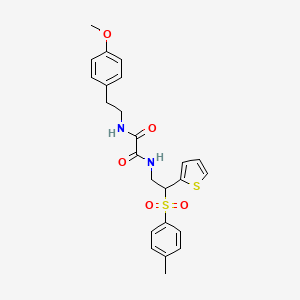

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-4-fluorophenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-4-fluorophenyl)oxamide (referred to as compound X) is a small molecule compound that has been synthesized and investigated for its potential use in scientific research. This compound has shown promise in various studies due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Chemosensing Applications

Quinoline derivatives have been utilized as chemosensors due to their fluorescence properties. A study introduced a quinoline-based "off–on fluorescence type" chemosensor for Zn2+ detection in biological and aqueous samples, underscoring its potential for monitoring essential metal ions in environmental and biological contexts (Park et al., 2015). Another research developed a quinoline-based fluorescent sensor showing selective sensitivity to Zn2+ over other cations, further facilitating Zn2+ imaging in living cells (Li et al., 2014).

Pharmacological Exploration

Quinoline derivatives exhibit promising pharmacological profiles. A novel series of quinoline-based compounds targeting c-Met and VEGFR2 tyrosine kinases demonstrated potent inhibitory activity and efficacy in human tumor models, suggesting their potential in cancer therapy (Mannion et al., 2009). Another study synthesized azoimine quinoline derivatives, evaluated their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding properties, indicating their therapeutic and diagnostic applications (Douadi et al., 2020).

Organic Synthesis and Material Science

Research into quinoline derivatives also extends to organic synthesis and material science. For instance, quinoline-containing calixarene fluoroionophores were investigated for their selective ion binding properties, revealing insights into complexation behavior and potential uses in sensing technologies (Casnati et al., 2003). Additionally, copper(II)-catalyzed remote sulfonylation of aminoquinolines introduced a method for derivatizing quinoline compounds, offering an environmentally friendly approach to synthesizing sulfonylated quinolines with potential pharmaceutical applications (Xia et al., 2016).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O3/c1-11(25)24-8-2-3-12-4-5-14(10-17(12)24)23-19(27)18(26)22-13-6-7-16(21)15(20)9-13/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOPTOIMLBIMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-4-fluorophenyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2611319.png)

![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)

![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2611324.png)

![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)

![Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride](/img/structure/B2611329.png)

![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)